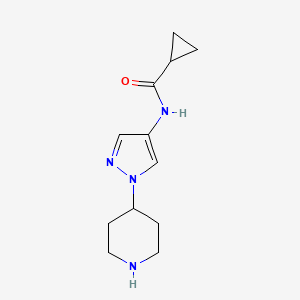
N-(1,1-dioxothian-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxothian-3-yl)propanamide, also known as DTTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DTTA is a thioamide derivative that contains a thiazolidine ring, which makes it a unique compound with interesting properties. In
科学研究应用
N-(1,1-dioxothian-3-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(1,1-dioxothian-3-yl)propanamide has been found to exhibit antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of cancer cells and viruses by interfering with their metabolic pathways. In material science, N-(1,1-dioxothian-3-yl)propanamide has been used as a ligand for the synthesis of metal complexes with interesting properties, such as luminescence and magnetism. In analytical chemistry, N-(1,1-dioxothian-3-yl)propanamide has been used as a chelating agent for the determination of metal ions in biological and environmental samples.
作用机制
The mechanism of action of N-(1,1-dioxothian-3-yl)propanamide is not fully understood, but it is believed to involve the formation of complexes with metal ions and the inhibition of metabolic pathways in cancer cells and viruses. N-(1,1-dioxothian-3-yl)propanamide has been shown to bind to metal ions, such as copper and iron, and form stable complexes that can affect their biological functions. In cancer cells, N-(1,1-dioxothian-3-yl)propanamide has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to cell death. In viruses, N-(1,1-dioxothian-3-yl)propanamide has been shown to inhibit the replication of viral RNA, leading to the inhibition of viral growth.
Biochemical and Physiological Effects
N-(1,1-dioxothian-3-yl)propanamide has been found to have several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of gene expression. In cancer cells, N-(1,1-dioxothian-3-yl)propanamide has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to cell death. In addition, N-(1,1-dioxothian-3-yl)propanamide has been found to induce apoptosis, a process of programmed cell death, in cancer cells. In viruses, N-(1,1-dioxothian-3-yl)propanamide has been shown to inhibit the replication of viral RNA, leading to the inhibition of viral growth. N-(1,1-dioxothian-3-yl)propanamide has also been found to modulate gene expression in cancer cells, leading to the downregulation of genes involved in cell proliferation and the upregulation of genes involved in apoptosis.
实验室实验的优点和局限性
N-(1,1-dioxothian-3-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. N-(1,1-dioxothian-3-yl)propanamide is a stable compound that can be stored for long periods without degradation. It is also easy to synthesize using readily available reagents. However, N-(1,1-dioxothian-3-yl)propanamide has some limitations for lab experiments, including its toxicity and potential side effects. N-(1,1-dioxothian-3-yl)propanamide has been found to exhibit cytotoxicity in some cell lines, which can limit its use in certain experiments. In addition, N-(1,1-dioxothian-3-yl)propanamide may have potential side effects, such as the inhibition of enzyme activity and the induction of apoptosis, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(1,1-dioxothian-3-yl)propanamide, including its potential applications in drug discovery, material science, and environmental monitoring. In drug discovery, N-(1,1-dioxothian-3-yl)propanamide can be used as a lead compound for the development of novel antitumor, antiviral, and antibacterial agents. In material science, N-(1,1-dioxothian-3-yl)propanamide can be used as a ligand for the synthesis of metal complexes with interesting properties, such as luminescence and magnetism. In environmental monitoring, N-(1,1-dioxothian-3-yl)propanamide can be used as a chelating agent for the determination of metal ions in water and soil samples. Further studies are needed to fully understand the mechanism of action of N-(1,1-dioxothian-3-yl)propanamide and its potential applications in various fields.
合成方法
N-(1,1-dioxothian-3-yl)propanamide can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with maleic anhydride to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thiophen-3-ol. This intermediate compound is then reacted with acetic anhydride and triethylamine to produce N-(1,1-dioxothian-3-yl)propanamide. The synthesis method of N-(1,1-dioxothian-3-yl)propanamide has been optimized to yield high purity and high yield of the compound.
属性
IUPAC Name |
N-(1,1-dioxothian-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-2-8(10)9-7-4-3-5-13(11,12)6-7/h7H,2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJWIDMONHJERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothian-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)
